molecular formula C15H18F3NO5 B11590263 Ethyl 2-{4-[(ethoxycarbonyl)(methyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate

Ethyl 2-{4-[(ethoxycarbonyl)(methyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate

Cat. No.: B11590263
M. Wt: 349.30 g/mol
InChI Key: ZGRXGRBZRPCWTD-UHFFFAOYSA-N
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Description

Ethyl 2-{4-[(ethoxycarbonyl)(methyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate is a complex organic compound characterized by its trifluoromethyl group, ethoxycarbonyl group, and hydroxypropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{4-[(ethoxycarbonyl)(methyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Ethoxycarbonyl Group: This step involves the reaction of an appropriate phenylamine derivative with ethyl chloroformate under basic conditions to introduce the ethoxycarbonyl group.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Hydroxypropanoate Formation: The final step involves the formation of the hydroxypropanoate moiety through a condensation reaction with an appropriate hydroxy acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{4-[(ethoxycarbonyl)(methyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the ethoxycarbonyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Trifluoromethyl iodide, ethyl chloroformate.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives.

Scientific Research Applications

Ethyl 2-{4-[(ethoxycarbonyl)(methyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential use as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Materials Science: Its unique chemical structure makes it a candidate for the development of advanced materials with specific properties such as high thermal stability and resistance to chemical degradation.

    Biological Research: The compound is used in studies investigating its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

    Industrial Applications: It is explored for use in the production of specialty chemicals and as a building block for complex organic molecules.

Mechanism of Action

The mechanism of action of Ethyl 2-{4-[(ethoxycarbonyl)(methyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group and the ethoxycarbonyl group play crucial roles in binding to these targets, leading to modulation of their activity. The hydroxypropanoate moiety may also contribute to the compound’s overall biological activity by participating in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-methyl-2-(phenylthiocarbonylthio)propionate: This compound shares some structural similarities but differs in the presence of a thiocarbonyl group instead of a trifluoromethyl group.

    4-Ethyl-2-methoxyphenol: Although structurally simpler, this compound has a similar phenyl ring with substituents that can be compared to the ethoxycarbonyl and hydroxypropanoate groups.

Uniqueness

Ethyl 2-{4-[(ethoxycarbonyl)(methyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate is unique due to the combination of its trifluoromethyl group, ethoxycarbonyl group, and hydroxypropanoate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H18F3NO5

Molecular Weight

349.30 g/mol

IUPAC Name

ethyl 2-[4-[ethoxycarbonyl(methyl)amino]phenyl]-3,3,3-trifluoro-2-hydroxypropanoate

InChI

InChI=1S/C15H18F3NO5/c1-4-23-12(20)14(22,15(16,17)18)10-6-8-11(9-7-10)19(3)13(21)24-5-2/h6-9,22H,4-5H2,1-3H3

InChI Key

ZGRXGRBZRPCWTD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)N(C)C(=O)OCC)(C(F)(F)F)O

Origin of Product

United States

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